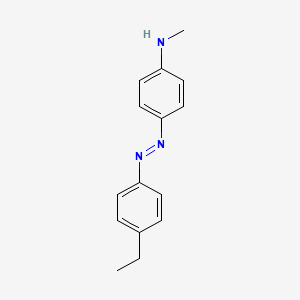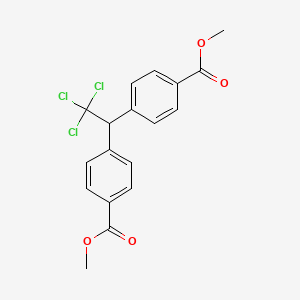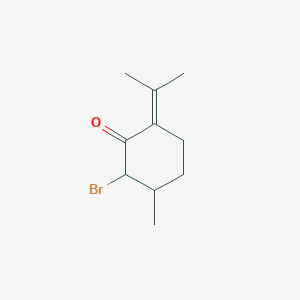
Ethynyl(dimethyl)(4-nitrophenoxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethynyl(dimethyl)(4-nitrophenoxy)silane is an organosilicon compound that features an ethynyl group, two methyl groups, and a 4-nitrophenoxy group attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethynyl(dimethyl)(4-nitrophenoxy)silane typically involves the reaction of 4-nitrophenol with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-nitrophenol attacks the silicon atom, displacing the chloride ion. The ethynyl group can be introduced through a subsequent reaction with an ethynylating agent such as ethynylmagnesium bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethynyl(dimethyl)(4-nitrophenoxy)silane can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used for oxidation reactions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Replacement of the phenoxy group with other functional groups.
Wissenschaftliche Forschungsanwendungen
Ethynyl(dimethyl)(4-nitrophenoxy)silane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Potential use in the development of bioactive molecules and drug delivery systems.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of advanced materials such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Ethynyl(dimethyl)(4-nitrophenoxy)silane involves its interaction with various molecular targets and pathways. The ethynyl group can participate in cycloaddition reactions, while the nitrophenoxy group can undergo electron transfer processes. The silicon atom provides unique reactivity due to its ability to form stable bonds with both carbon and oxygen atoms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilylacetylene: Similar in having an ethynyl group attached to silicon but lacks the nitrophenoxy group.
Dimethyl(phenoxy)silane: Similar in having a phenoxy group attached to silicon but lacks the ethynyl and nitro groups.
Ethynyl(trimethyl)silane: Similar in having an ethynyl group attached to silicon but lacks the nitrophenoxy group.
Uniqueness
Ethynyl(dimethyl)(4-nitrophenoxy)silane is unique due to the presence of both the ethynyl and nitrophenoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
54397-03-4 |
|---|---|
Molekularformel |
C10H11NO3Si |
Molekulargewicht |
221.28 g/mol |
IUPAC-Name |
ethynyl-dimethyl-(4-nitrophenoxy)silane |
InChI |
InChI=1S/C10H11NO3Si/c1-4-15(2,3)14-10-7-5-9(6-8-10)11(12)13/h1,5-8H,2-3H3 |
InChI-Schlüssel |
MFSAUGRDSDTJDB-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C#C)OC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-tert-Butyl-1-[(phenylsulfanyl)methyl]cyclohexan-1-ol](/img/structure/B14627004.png)


![1-[(Z)-(2-chlorophenyl)methylideneamino]-2-[(E)-(2-chlorophenyl)methylideneamino]guanidine](/img/structure/B14627045.png)


![1-[(Ethenyloxy)methyl]-2-iodobenzene](/img/structure/B14627064.png)


![2-[2-(2-{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}ethoxy)ethoxy]ethanol](/img/structure/B14627082.png)


